molecular formula C28H24N2O3 B3974710 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide

Cat. No.: B3974710
M. Wt: 436.5 g/mol
InChI Key: NGTIDCIZXFRPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide is a complex organic compound that features a carbazole moiety, a hydroxypropoxy group, and a phenylbenzamide structure

Properties

IUPAC Name

2-(3-carbazol-9-yl-2-hydroxypropoxy)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3/c31-21(18-30-25-15-7-4-12-22(25)23-13-5-8-16-26(23)30)19-33-27-17-9-6-14-24(27)28(32)29-20-10-2-1-3-11-20/h1-17,21,31H,18-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTIDCIZXFRPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the reaction of 9H-carbazole with appropriate reagents to introduce the desired substituents.

    Hydroxypropoxy Group Introduction: The next step involves the introduction of the hydroxypropoxy group. This can be done by reacting the carbazole derivative with an epoxide or a similar reagent under basic conditions.

    Amidation Reaction: The final step involves the formation of the benzamide structure. This can be achieved by reacting the intermediate with an appropriate benzoyl chloride or benzoyl anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide has several scientific research applications:

    Organic Electronics: Due to its carbazole moiety, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

    Medicinal Chemistry:

    Materials Science: Its unique properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide depends on its application:

    In Organic Electronics: The carbazole moiety acts as an electron donor, facilitating charge transport and improving the efficiency of electronic devices.

    In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups instead of the hydroxypropoxy and phenylbenzamide groups.

    3,6-Di-tert-butyl-9H-carbazole: Features tert-butyl groups instead of the hydroxypropoxy and phenylbenzamide groups.

Uniqueness

2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide is unique due to its combination of a carbazole moiety with a hydroxypropoxy group and a phenylbenzamide structure. This combination imparts specific electronic and chemical properties that are not present in simpler carbazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.